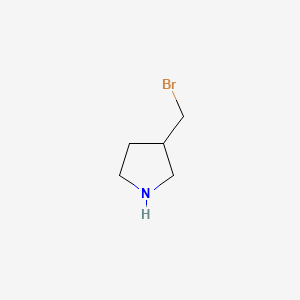

3-(Bromomethyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Architectures in Heterocyclic Chemistry

The pyrrolidine ring is a ubiquitous structural element found in numerous natural products, pharmaceuticals, and agrochemicals. frontiersin.orgresearchgate.net Its prevalence stems from its unique three-dimensional structure and the chemical properties imparted by the nitrogen atom. nih.gov The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is often crucial for biological activity. nih.gov Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or a nucleophile, influencing the molecule's interactions with biological targets and its reactivity in chemical transformations. nih.gov Pyrrolidine-containing compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org This broad range of biological relevance has made the synthesis of substituted pyrrolidines a major focus of research in medicinal and organic chemistry. frontiersin.orgresearchgate.net

The Role of Halomethyl Functionality in Organic Synthesis

The halomethyl group, particularly the bromomethyl group (-CH2Br), is a highly valuable functional group in organic synthesis. Its utility lies in its ability to act as a potent electrophile, readily participating in nucleophilic substitution reactions. chemimpex.commdpi.com This reactivity allows for the facile introduction of a wide variety of functional groups onto a molecule by reacting the bromomethyl-containing compound with a diverse range of nucleophiles. The carbon-bromine bond is sufficiently labile to be cleaved under relatively mild conditions, yet stable enough to be carried through multi-step synthetic sequences. univpancasila.ac.id This combination of reactivity and stability makes bromomethyl compounds excellent intermediates for the construction of more complex molecules. The presence of a bromine atom also opens up possibilities for other transformations, such as elimination reactions to form alkenes or participation in various cross-coupling reactions, further expanding its synthetic utility. mdpi.com

Overview of 3-(Bromomethyl)pyrrolidine as a Versatile Synthetic Intermediate and Building Block

This compound combines the key structural features of a pyrrolidine ring and a reactive bromomethyl group, making it a highly versatile synthetic intermediate. chemimpex.com The pyrrolidine nitrogen can be protected or unprotected, allowing for selective reactions at either the nitrogen or the bromomethyl group. This orthogonality provides chemists with significant control over the synthetic outcome. The bromomethyl group at the 3-position of the pyrrolidine ring serves as a convenient handle for introducing a wide array of substituents through nucleophilic displacement reactions. This allows for the systematic modification of the pyrrolidine scaffold, enabling the exploration of structure-activity relationships in drug discovery and the development of new materials with tailored properties. Its utility is further demonstrated in the synthesis of more complex heterocyclic systems, where the bromomethyl group can participate in intramolecular cyclization reactions.

Scope and Objectives of Research on this compound

Research concerning this compound and its derivatives is primarily focused on its application as a building block in the synthesis of novel and functional molecules. The key objectives of this research include:

Development of efficient synthetic routes to this compound and its protected analogues.

Exploration of its reactivity with a diverse range of nucleophiles to generate libraries of 3-substituted pyrrolidine derivatives.

Application in the total synthesis of natural products and pharmaceutically active compounds containing the pyrrolidine motif.

Investigation of its use in the construction of novel heterocyclic scaffolds through intramolecular reactions.

Evaluation of the biological activities of the resulting pyrrolidine-containing compounds.

By achieving these objectives, researchers aim to expand the synthetic toolbox available to organic chemists and to accelerate the discovery of new molecules with valuable applications in medicine, agriculture, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDGOAWDOGHLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311833 | |

| Record name | 3-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-71-5 | |

| Record name | 3-(Bromomethyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromomethyl Pyrrolidine and Its Protected Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction Preceding Bromomethylation

Cycloaddition Approaches to Substituted Pyrrolidines

Cycloaddition reactions, particularly [3+2] cycloadditions, represent one of the most efficient and atom-economical methods for constructing highly functionalized pyrrolidine rings. daneshyari.com These reactions involve the combination of a three-atom component with a two-atom component to form the five-membered ring in a single step.

A common strategy is the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. tandfonline.com Azomethine ylides, which can be generated in situ from the condensation of α-amino acids with aldehydes or from cyclic amines, serve as the three-atom component. nih.govmdpi.com The reaction of these ylides with activated alkenes, such as olefinic oxindoles or dibenzoylethylene, leads to the formation of polysubstituted pyrrolidines with a high degree of stereocontrol. tandfonline.comnih.gov

Another approach is the formal [3+2] cycloaddition between donor-acceptor cyclopropanes and nitrogen-containing dipoles like 1,3,5-triazinanes. daneshyari.com This method, often catalyzed by a Lewis acid such as aluminum chloride, provides a straightforward route to substituted pyrrolidines in good to excellent yields. daneshyari.com These cycloaddition strategies are highly valued for their ability to rapidly build molecular complexity and establish multiple stereocenters in a controlled manner. rsc.org

| Cycloaddition Type | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylides + Alkenes | Thermal or Lewis Acid (e.g., BzOH) | High stereoselectivity; rapid complexity building. | tandfonline.comnih.gov |

| Formal [3+2] Cycloaddition | 1,3,5-Triazinanes + Donor-Acceptor Cyclopropanes | Lewis Acid (e.g., AlCl₃) | Good to excellent yields; straightforward access to functionalized pyrrolidines. | daneshyari.com |

| [2+2]/[2+3] Cascade | Nonstabilized Azomethine Ylides + Alkynes + Silyl Enol Ethers | - | Generates densely substituted, fused pyrrolidine systems. | rsc.org |

Ring-Closing Metathesis in Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including the pyrrolidine ring. thieme-connect.com This reaction typically employs ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts, to facilitate the cyclization of acyclic diene or enyne precursors. thieme-connect.comorganic-chemistry.org

The synthesis of 3-substituted pyrrolidines via RCM often begins with the preparation of a diallylamine (B93489) derivative where one of the allyl groups is substituted at the 2-position. thieme-connect.com The subsequent intramolecular metathesis reaction closes the ring to form a 3-substituted 3-pyrroline. This intermediate can then be readily reduced, typically by catalytic hydrogenation over palladium on carbon (Pd/C), to yield the saturated 3-substituted pyrrolidine. thieme-connect.com This combined approach of cross-coupling to create the precursor, followed by RCM and hydrogenation, provides a versatile and convenient route to a variety of 3-alkyl and 3-aryl substituted pyrrolidines. thieme-connect.com Ring-closing enyne metathesis (RCEYM) is also utilized, offering a direct route to functionalized proline derivatives that can serve as precursors.

| Precursor Type | Catalyst | Intermediate Product | Final Step | Reference |

|---|---|---|---|---|

| Substituted Diallylamine | Grubbs' Catalyst (1st or 2nd Gen) | 3-Substituted-3-pyrroline | Hydrogenation (e.g., H₂/Pd/C) | thieme-connect.com |

| Proline-derived Enyne | Grubbs' Catalyst (2nd Gen) | Unsaturated Azabicycloalkane | Further functionalization |

Reductive Amination and Cyclization Routes

Reductive amination of dicarbonyl compounds is a classical and highly effective strategy for constructing the pyrrolidine nucleus. researchgate.netnih.gov This method typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form an intermediate, which then undergoes intramolecular cyclization and reduction to afford the pyrrolidine ring. mdpi.com

A modern variation of this approach utilizes iridium-catalyzed transfer hydrogenation for the successive reductive amination of diketones with anilines, yielding N-aryl-substituted pyrrolidines in good to excellent yields. nih.govnih.govresearchgate.net This process is attractive due to its operational simplicity and the use of more environmentally benign reducing agents like formic acid. researchgate.net The reaction proceeds through the formation of a C=N intermediate followed by reduction to forge the C-N bond, with water as the only byproduct. nih.gov This strategy provides a practical and efficient pathway to various substituted pyrrolidines from readily available starting materials. organic-chemistry.org

| Starting Materials | Catalyst/Reductant | Key Features | Reference |

|---|---|---|---|

| 1,4-Diketones + Anilines | Iridium Complex / Formic Acid | Successive reductive amination via transfer hydrogenation; good to excellent yields. | nih.govnih.gov |

| Aldehydes/Ketones + Amines | H₃PW₁₂O₄₀ / NaBH₄ | Direct reductive amination under catalytic conditions. | researchgate.net |

| 2,5-Dimethoxytetrahydrofuran + Anilines | Sodium Borohydride (B1222165) / Acidic Water | Fast reductive condensation compatible with a variety of substituents. | organic-chemistry.org |

Installation of the Bromomethyl Moiety

Once the 3-substituted pyrrolidine ring is constructed, the final key step is the introduction of the bromomethyl group. This is almost exclusively achieved through the chemical transformation of a precursor functional group, most commonly a hydroxymethyl group, located at the 3-position of the pyrrolidine ring.

Direct Bromination Approaches (e.g., using CBr₄/PPh₃)

Direct bromination of an unfunctionalized 3-methylpyrrolidine (B1584470) to selectively form 3-(bromomethyl)pyrrolidine is not a common synthetic strategy. Free-radical bromination reactions, which are used to functionalize alkanes, typically show a strong preference for abstracting hydrogen atoms from the most substituted carbon (tertiary > secondary > primary). youtube.comyoutube.com In the case of a 3-methylpyrrolidine derivative, the methylene positions on the ring (secondary carbons) would be expected to react competitively with, or in preference to, the methyl group (primary carbon), leading to a mixture of brominated products and poor regioselectivity. nih.gov Consequently, this lack of selectivity makes direct bromination an impractical route for the specific synthesis of this compound. The preferred and more controlled method is the functional group interconversion described below.

Transformation of Hydroxymethyl Precursors to Bromomethyl Groups

The most reliable and widely used method for synthesizing this compound is the conversion of a 3-(hydroxymethyl)pyrrolidine precursor. This transformation of a primary alcohol to an alkyl bromide is a standard and high-yielding reaction in organic synthesis.

One of the most effective methods for this conversion is the Appel reaction. organic-chemistry.org This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to convert the alcohol to the corresponding bromide under mild conditions. wikipedia.orgthieme.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which makes the hydroxyl group an excellent leaving group. organic-chemistry.orgnrochemistry.com A subsequent Sₙ2 displacement by the bromide ion yields the desired this compound product, along with triphenylphosphine oxide as a byproduct. wikipedia.org

Alternatively, other brominating agents such as phosphorus tribromide (PBr₃) can be employed. google.com In this method, the hydroxyl group of the 3-(hydroxymethyl)pyrrolidine reacts with PBr₃, which activates it for nucleophilic substitution by a bromide ion. This provides another direct and efficient route to the target compound from its alcohol precursor. google.com

| Precursor | Reagents | Reaction Name/Type | Key Advantages | Reference |

|---|---|---|---|---|

| 3-(Hydroxymethyl)pyrrolidine | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Appel Reaction | Mild conditions, high yields, reliable for primary alcohols. | organic-chemistry.orgwikipedia.orgthieme.com |

| 3-(Hydroxymethyl)pyrrolidine | Phosphorus Tribromide (PBr₃) | Nucleophilic Substitution | Effective and direct conversion of alcohol to bromide. | google.com |

| 3-(Hydroxymethyl)pyrrolidine | Tribromoisocyanuric Acid (TBCA) / PPh₃ | Nucleophilic Substitution | Efficient conversion under neutral conditions. | researchgate.net |

Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers

The biological activity of pyrrolidine-containing molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral this compound is of paramount importance.

A common and effective strategy for the synthesis of chiral pyrrolidine derivatives is to start from readily available chiral building blocks, a concept known as the chiral pool approach. (S)-(+)-Prolinol, which is easily derived from the naturally occurring amino acid L-proline, is a frequently used starting material. nih.govmdpi.com The synthesis of many pyrrolidine-containing drugs begins with proline or its derivatives. nih.govmdpi.com

The synthesis of chiral this compound from (S)-(+)-Prolinol typically involves the transformation of the hydroxymethyl group at the C2 position into a bromomethyl group at the C3 position, which requires a series of stereocontrolled reactions. This often involves protection of the nitrogen atom, activation of the hydroxyl group (e.g., as a tosylate or mesylate), and subsequent nucleophilic substitution with a bromide source. The stereocenter at C2 can be used to induce the desired stereochemistry at C3.

Achieving diastereoselective control is crucial when multiple stereocenters are present or being formed. In the synthesis of substituted pyrrolidines, intramolecular cyclization reactions can be highly diastereoselective. For example, the copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides has been shown to favor the formation of 2,5-cis-pyrrolidines with high diastereomeric ratios (dr >20:1). nih.gov Conversely, γ-substituted substrates tend to yield 2,3-trans pyrrolidine adducts with moderate selectivity. nih.gov While not a direct synthesis of this compound, this demonstrates how substituent placement on the acyclic precursor can effectively control the stereochemical outcome of the cyclization, a principle that can be applied to the synthesis of diastereomerically enriched this compound precursors.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. doi.org Enzymes can be used to resolve racemic mixtures or to perform asymmetric transformations with high enantioselectivity. For the synthesis of chiral pyrrolidine precursors, enzymes such as lipases and transaminases have been employed. mdpi.comacs.org

For instance, enzymatic resolution of racemic N-hydroxymethyl γ-butyrolactams has been achieved through transesterification catalyzed by lipases, providing access to optically active γ-butyrolactams which can serve as precursors to chiral pyrrolidines. mdpi.com More recently, transaminase-triggered cyclizations of ω-chloroketones have been developed for the synthesis of chiral 2-substituted pyrrolidines with high enantiomeric excess (>95%). acs.org This approach allows for the synthesis of both enantiomers by selecting the appropriate transaminase. acs.org

Table 2: Enzymatic Synthesis of Chiral 2-Substituted Pyrrolidines

| Substrate | Enzyme | Product Enantiomer | Enantiomeric Excess (%) |

|---|---|---|---|

| 5-Chloropentan-2-one | (R)-Transaminase | (R)-2-Methylpyrrolidine | >99 |

| 5-Chloropentan-2-one | (S)-Transaminase | (S)-2-Methylpyrrolidine | >99 |

| 1-Chloro-5-phenylpentan-2-one | (R)-Transaminase | (R)-2-Benzylpyrrolidine | 98 |

Adapted from studies on transaminase-triggered cyclizations. acs.org

Another powerful technique for chiral resolution is chiral column chromatography. mdpi.com This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. This technique has been successfully used for the resolution of various chiral amines and their derivatives. mdpi.com

Protection Group Strategies for the Pyrrolidine Nitrogen (e.g., N-Boc protection)

In the synthesis of this compound and its derivatives, protection of the pyrrolidine nitrogen is often necessary. The secondary amine is a nucleophile and a base, which can interfere with many organic reactions. A protecting group masks the reactivity of the amine, allowing for transformations on other parts of the molecule.

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for the pyrrolidine nitrogen. organic-chemistry.orgwhiterose.ac.uk The N-Boc group is easily introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O). It is stable to a wide range of reaction conditions, including those involving nucleophiles and organometallic reagents. orgsyn.org A key advantage of the Boc group is its facile removal under acidic conditions (e.g., with trifluoroacetic acid), which typically does not affect other functional groups. nih.gov

The use of the N-Boc protecting group is well-documented in the synthesis of substituted pyrrolidines. For example, in the asymmetric lithiation of N-Boc pyrrolidine followed by electrophilic quenching, the Boc group is essential for directing the deprotonation and preventing side reactions. whiterose.ac.uk

Other protecting groups for the pyrrolidine nitrogen include the benzyloxycarbonyl (Cbz) and various sulfonyl groups (e.g., tosyl, Ts). whiterose.ac.uk The choice of protecting group depends on the specific reaction conditions to be employed in the synthetic sequence. jocpr.com

Table 3: Common Nitrogen Protecting Groups for Pyrrolidine Synthesis

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Hydrogenolysis (H₂, Pd/C) |

| p-Toluenesulfonyl | Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Strong reducing agents (e.g., Na/NH₃) |

Green Chemistry Principles in this compound Synthesis

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com A higher atom economy signifies a more efficient process with less waste generation. savemyexams.com

A common synthetic route to this compound involves the bromination of a suitable precursor, such as N-protected-3-(hydroxymethyl)pyrrolidine. Traditional brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are often employed. However, these reagents typically result in poor atom economy due to the formation of significant inorganic byproducts.

For instance, the reaction of an alcohol with PBr₃ to form an alkyl bromide generates phosphorous acid (H₃PO₃) as a byproduct. The atom economy for such a reaction is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

Consider the bromination of N-Boc-3-(hydroxymethyl)pyrrolidine with PBr₃:

3 C₁₀H₁₉NO₃ + PBr₃ → 3 C₁₀H₁₈BrNO₂ + H₃PO₃

Molecular Weight of N-Boc-3-(hydroxymethyl)pyrrolidine (C₁₀H₁₉NO₃): 201.26 g/mol

Molecular Weight of PBr₃: 270.69 g/mol

Molecular Weight of N-Boc-3-(bromomethyl)pyrrolidine (C₁₀H₁₈BrNO₂): 264.16 g/mol

Molecular Weight of H₃PO₃: 82.00 g/mol

In this stoichiometric reaction, for every three moles of the desired product, one mole of phosphorous acid is formed as waste. The atom economy is significantly below 100%.

To improve reaction efficiency, alternative brominating agents with better atom economy can be utilized. For example, using hydrobromic acid (HBr) can be more atom-economical, as the only byproduct is water. Another approach involves the use of N-bromosuccinimide (NBS), which, while having a lower atom economy itself, can be advantageous in terms of handling and reaction conditions. wordpress.com However, NBS still generates succinimide as a byproduct. wordpress.com

Below is an interactive data table comparing the theoretical atom economy of different brominating agents for the conversion of an alcohol to an alkyl bromide.

| Brominating Agent | Byproduct(s) | Theoretical Atom Economy (%) |

| PBr₃ | H₃PO₃ | < 50% |

| SOBr₂ | SO₂, HBr | < 50% |

| HBr | H₂O | ~80-90% |

| N-Bromosuccinimide (NBS) | Succinimide | < 40% |

Note: The exact atom economy will vary depending on the specific alcohol substrate.

Solvent Selection and Sustainable Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable, posing risks to human health and the environment. hrpub.org Green chemistry encourages the use of safer, more sustainable solvents or, ideally, solvent-free conditions. acgpubs.org

In the synthesis of this compound, particularly during the bromination step, chlorinated solvents like dichloromethane (DCM) and chloroform are often used. These solvents are now recognized as environmentally hazardous.

Sustainable alternatives include:

Water: When feasible, water is an excellent green solvent due to its non-toxicity, non-flammability, and abundance. hrpub.org

Bio-derived Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (2-MeTHF), can be effective and more sustainable replacements for traditional polar aprotic solvents.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be used in some reactions, and its solvent properties can be tuned by adjusting temperature and pressure.

Solvent-free Reactions: Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), can eliminate the need for a solvent altogether. proquest.com

Recent research has explored environmentally benign bromination reactions using N-bromoimide reagents in nonpolar, greener solvents like heptane, which simplifies purification and allows for the recycling of byproducts. proquest.com The use of aqueous media for bromination reactions has also been investigated, offering a significantly greener alternative to traditional methods. hrpub.org

The following table provides a comparison of traditional and greener solvents for the synthesis of this compound derivatives.

| Solvent | Classification | Environmental/Safety Concerns |

| Dichloromethane (DCM) | Traditional | Suspected carcinogen, volatile organic compound (VOC) |

| Chloroform | Traditional | Probable human carcinogen, VOC |

| Heptane | Greener Alternative | Flammable, but less toxic than chlorinated solvents |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Bio-derived, less volatile than THF |

| Water | Greener Alternative | Non-toxic, non-flammable |

Catalytic Strategies (e.g., palladium-catalyzed)

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with a lower activation energy. Catalytic processes are generally preferred over stoichiometric reactions as they reduce the amount of waste generated.

While a direct palladium-catalyzed synthesis of this compound is not widely reported, palladium catalysis is extensively used in the synthesis of related 3-substituted pyrrolidines. researchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, can be employed to introduce a carbon substituent at the 3-position of a pyrrolidine precursor. This substituent could then be further functionalized to the desired bromomethyl group.

A notable example is the palladium-catalyzed hydroarylation of pyrrolines to generate 3-aryl pyrrolidines. researchgate.netnih.govnih.gov This approach demonstrates the power of palladium catalysis in forming C-C bonds efficiently. Although this specific reaction does not directly yield this compound, the principles can be adapted. For example, a palladium-catalyzed reaction could potentially be used to couple a protected pyrroline (B1223166) with a vinyl or allyl bromide, which could then be converted to the bromomethyl group.

The advantages of using catalytic methods like palladium-catalyzed reactions in the synthesis of pyrrolidine derivatives include:

High Efficiency and Selectivity: Catalysts can direct the reaction to the desired product with high chemo-, regio-, and stereoselectivity, minimizing the formation of byproducts.

Mild Reaction Conditions: Catalytic reactions often proceed under milder temperatures and pressures, reducing energy consumption.

Lower Waste Generation: Since catalysts are used in small amounts and can often be recycled, they significantly reduce the stoichiometric waste associated with traditional reagents.

The development of novel palladium catalysts and ligands continues to expand the scope and applicability of these green synthetic methods in the preparation of complex molecules, including derivatives of this compound. mdpi.com

Elimination Reactions to Form Exocyclic Alkenes

In addition to substitution, this compound can undergo elimination reactions to form an exocyclic alkene, specifically 3-methylenepyrrolidine. This transformation typically proceeds via an E2 (elimination bimolecular) mechanism, which competes with the SN2 pathway. masterorganicchemistry.com

The E2 reaction is a single-step, concerted process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. libretexts.org To favor elimination over substitution for a primary alkyl halide like this compound, a strong, sterically hindered base is required. lumenlearning.com Bulky bases, such as potassium tert-butoxide (KOtBu), are effective for this purpose as their size makes it difficult for them to act as nucleophiles and perform a backside attack at the electrophilic carbon, thus suppressing the SN2 reaction and promoting the E2 pathway. lumenlearning.commasterorganicchemistry.com The reaction requires an anti-periplanar arrangement of the proton being removed and the bromide leaving group for optimal orbital overlap in the transition state. libretexts.org

Rearrangement Reactions (e.g., ring expansion to piperidines)

The transformation of 2-(bromomethyl)pyrrolidines into piperidin-3-ones through the formation of bicyclic aziridinium salt intermediates has been documented. ugent.be An attempted Swern oxidation of spiro-2-(bromomethyl)pyrrolidine in the presence of potassium carbonate did not yield the expected aldehyde but instead resulted in the formation of piperidin-3-one. arkat-usa.orgresearchgate.net The proposed mechanism suggests that the 2-(bromomethyl)pyrrolidine is first converted to a bicyclic aziridinium salt, which is then opened by dimethylsulfoxide to form the piperidine derivative. arkat-usa.orgresearchgate.net The absence of potassium carbonate leads to very low yields of the piperidin-3-one. arkat-usa.orgresearchgate.net

In a related transformation, the rearrangement of 1-ethyl-2-chloromethylpyrrolidine to 1-ethyl-3-chloropiperidine represents a ring enlargement of the 1,2-aminochloroalkyl group. acs.org Furthermore, the treatment of 2-substituted 3-piperidinol mesylates with nucleophiles can lead to ring contraction, yielding 2-(bromomethyl)pyrrolidines. acs.org

The reactivity of aziridines fused to bicyclic systems can result in a mixture of pyrrolidine and piperidine products. researchgate.net For instance, treatment of a specific iodide with silver tetrafluoroborate quantitatively yields an aziridinium derivative. researchgate.net Subsequent reaction with sodium acetate produces a nearly equal mixture of a pyrrolidine and a piperidine derivative. researchgate.net

Reactions Involving the Pyrrolidine Nitrogen Atom

The nitrogen atom within the pyrrolidine ring of this compound and its derivatives is a key site for various chemical transformations, including N-alkylation, N-acylation, and quaternization. These reactions are fundamental in modifying the structure and properties of the parent compound for various applications.

The secondary amine of the pyrrolidine ring is readily N-alkylated or N-acylated. mdpi.comresearchgate.net These reactions are crucial for introducing a wide range of functional groups, thereby diversifying the chemical space of pyrrolidine derivatives. researchgate.net For instance, N-alkylation can be achieved using various alkyl halides under microwave-assisted conditions. mdpi.com

N-acylation of the pyrrolidine nitrogen is another common transformation. sit.edu.cn For example, N-acylated pyrrolidines can be synthesized via a 1,3-dipolar cycloaddition route. whiterose.ac.uk The choice of the acylating agent can significantly influence the properties and subsequent reactivity of the resulting molecule. researchgate.net

The table below provides examples of N-alkylation and N-acylation reactions of pyrrolidine derivatives.

| Starting Material | Reagent | Product | Reaction Type |

| NH pyrrolidine-fused chlorin (B1196114) | methyl 4-(bromomethyl)benzoate (B8499459) | N-alkylated chlorin | N-Alkylation |

| NH pyrrolidine-fused chlorin | 1,4-diiodobutane | Spiro unit via intramolecular N-alkylation | N-Alkylation |

| NH pyrrolidine-fused chlorin | N-(2-bromoethyl)phthalimide | N-alkylated chlorin | N-Alkylation |

| NH pyrrolidine-fused chlorin | 2-bromoethanaminium bromide | N-alkylated chlorin | N-Alkylation |

| Imine and methyl acrylate | N-acylation and desilylation | N-acylated pyrrolidine | N-Acylation |

The pyrrolidine nitrogen can be quaternized to form quaternary ammonium salts. googleapis.com This is typically achieved by reacting the pyrrolidine derivative with an alkyl halide. ua.esrsc.org For example, the reaction of pyrrolidine with 1,4-dibromobutane in the presence of potassium carbonate yields a spiro quaternary ammonium salt. google.com

Quaternization can also occur intramolecularly. For instance, the reaction of an NH pyrrolidine-fused chlorin with 1,4-diiodobutane leads to the formation of a spiro unit resulting from the intramolecular nucleophilic substitution of the terminal iodoalkyl chain by the pyrrolidine nitrogen. mdpi.comnih.gov This process results in the quaternization of the amine. mdpi.comnih.gov

The synthesis of pyrrolidine-based quaternary ammonium salts containing a propargyl motif and hydrophobic alkyl chains has also been reported. researchgate.net These compounds are synthesized in high yields and have been evaluated for various applications. researchgate.net

Functionalization of the Pyrrolidine Ring Carbon Skeleton (excluding the bromomethyl position)

Functionalization of the pyrrolidine ring at positions other than the bromomethyl group is a key strategy for creating diverse and complex molecules. researchgate.net One common approach is the functionalization of existing pyrrolidines. researchgate.net

Palladium-catalyzed hydroarylation of N-alkyl pyrrolines is an effective method for introducing aryl groups at the 3-position of the pyrrolidine ring. chemrxiv.orgnih.gov This reaction has a broad substrate scope and can be used to synthesize a variety of 3-aryl pyrrolidines, which are prevalent motifs in biologically active molecules. chemrxiv.orgnih.gov

Another strategy involves the [3+2] cycloaddition reaction of azomethine ylides, which is a powerful tool for constructing the pyrrolidine scaffold with various substituents. researchgate.net This method allows for the synthesis of highly functionalized pyrrolidines. acs.org Additionally, radical-mediated reactions can be employed to introduce functional groups onto the pyrrolidine ring. acs.org

The table below summarizes different methods for functionalizing the pyrrolidine ring.

| Method | Description | Resulting Product |

| Palladium-catalyzed hydroarylation | Reaction of N-alkyl pyrrolines with aryl halides. chemrxiv.orgnih.gov | 3-Aryl pyrrolidines. chemrxiv.orgnih.gov |

| [3+2] Cycloaddition | Reaction of azomethine ylides with appropriate dipolarophiles. researchgate.net | Functionalized pyrrolidines. researchgate.netacs.org |

| Radical-mediated reactions | Generation of nitrogen-centered radicals that can react with various substrates. acs.org | Functionalized pyrrolidines. acs.org |

Metal-Mediated and Catalytic Transformations of this compound Derivatives

Metal-catalyzed reactions are pivotal in the functionalization of this compound and its derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds. unimi.it These transformations often proceed under mild conditions and exhibit high efficiency. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. preprints.orggre.ac.uk This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide. preprints.orggre.ac.uk

In the context of this compound derivatives, the bromomethyl group can serve as a handle for Suzuki-Miyaura cross-coupling reactions, allowing for late-stage diversification of the molecule. vulcanchem.com For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one undergoes efficient Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids to yield C3-arylated products. rsc.org Similarly, the Suzuki-Miyaura coupling of α-borylated pyrrolidines with aryl halides can be used to synthesize α-arylated pyrrolidines, although this transformation can be challenging. whiterose.ac.uk

The table below presents examples of Suzuki-Miyaura cross-coupling reactions involving related heterocyclic systems.

| Substrate | Coupling Partner | Catalyst System | Product |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/heteroaryl boronic acids | XPhosPdG2/XPhos | C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives. rsc.org |

| 3-Bromo-7-methylimidazopyridine | (3-methoxyphenyl)boronic acid | Pd(PPh3)4 | 3-(3-methoxyphenyl)-7-methylimidazopyridine. preprints.org |

| α-Borylated pyrrolidines | Aryl halides | Pd catalyst | α-Arylated pyrrolidines. whiterose.ac.uk |

Reactivity and Transformational Chemistry of 3 Bromomethyl Pyrrolidine

Radical Reactions

The chemistry of 3-(bromomethyl)pyrrolidine extends into the realm of radical reactions, offering a versatile pathway for the construction of more complex heterocyclic systems, particularly bicyclic structures like pyrrolizidines. The carbon-bromine bond in this compound is susceptible to homolytic cleavage under radical conditions, generating a primary carbon-centered radical. This reactive intermediate is central to a variety of subsequent transformations, most notably intramolecular cyclizations.

The general strategy involves the generation of the 3-(pyrrolidinylmethyl) radical from a suitable precursor, typically an N-substituted this compound derivative. This radical can then undergo an intramolecular addition to a tethered unsaturated moiety, such as an alkene or alkyne, on the pyrrolidine (B122466) nitrogen. This process is governed by the well-established principles of radical cyclization, with a strong preference for the formation of five-membered rings via a 5-exo-trig pathway. researchgate.netharvard.edu

A prominent application of radical reactions involving the this compound scaffold is in the synthesis of pyrrolizidine (B1209537) alkaloids and their analogues. These bicyclic systems are of significant interest due to their presence in a wide array of natural products. emich.edu The key step in this synthetic approach is the intramolecular cyclization of a radical generated at the methyl group onto a π-system appended to the pyrrolidine nitrogen.

The most common method for initiating these cyclizations is through reductive radical reactions, frequently employing tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). youtube.comorganic-chemistry.org In a typical reaction, the tributyltin radical (Bu₃Sn•), formed from the initiator, abstracts the bromine atom from an N-alkenyl-3-(bromomethyl)pyrrolidine derivative. This generates the key 3-(pyrrolidinylmethyl) radical intermediate.

This carbon-centered radical then rapidly undergoes an intramolecular addition to the tethered alkene. Following Baldwin's rules, the 5-exo-trig cyclization is highly favored over the alternative 6-endo-trig pathway, leading to the formation of a five-membered ring and a new carbon-centered radical on the newly formed ring. researchgate.net This radical is subsequently quenched by a hydrogen atom transfer from a molecule of tributyltin hydride, yielding the pyrrolizidine product and regenerating the tributyltin radical to continue the chain reaction.

The stereoselectivity of these cyclizations is a critical aspect, often leading to the preferential formation of one diastereomer. For instance, in the synthesis of pyrrolizidinones from related acyclic N-allyl-iodoamides, the cyclization often proceeds to give the diastereomer with the ring junction in a trans-orientation with respect to the substituent on the newly formed ring. thieme-connect.de A similar stereochemical outcome can be anticipated in the cyclization of N-alkenyl-3-(bromomethyl)pyrrolidine derivatives.

Table 1: Representative Data for an Analogous Radical Cyclization Leading to a Pyrrolizidinone Structure thieme-connect.de

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| (2S)-1-(2-iodo-1-oxoethyl)-2-vinylpyrrolidine | (Bu₃Sn)₂, Iodoethane, Benzene, hv, 20 min | Hexahydro-1-iodomethyl-3H-pyrrolizidin-3-one | 58 | 96:4 |

This example underscores the potential of radical cyclization of appropriately substituted this compound derivatives as a powerful tool for the stereoselective synthesis of the pyrrolizidine core structure. The reaction proceeds under mild conditions and can tolerate a variety of functional groups, making it a valuable method in synthetic organic chemistry.

Applications of 3 Bromomethyl Pyrrolidine As a Building Block in Complex Molecular Synthesis

Precursor for Advanced Pyrrolidine-Containing Scaffolds

The chemical reactivity of 3-(bromomethyl)pyrrolidine facilitates its use as a starting point for a variety of advanced scaffolds containing the pyrrolidine (B122466) core. nih.gov Its ability to participate in numerous chemical transformations allows chemists to develop complex molecules with desired stereochemistry and functional diversity. nih.gov

This compound and related precursors are instrumental in the construction of intricate polycyclic and spirocyclic frameworks, which are of significant interest in drug discovery. nih.govresearchgate.net Spirocycles, which contain two rings connected by a single common atom, possess a rigid three-dimensional structure that is beneficial for binding to biological targets. researchgate.net

A primary method for synthesizing these complex structures is through cycloaddition reactions. researchgate.netua.es For instance, the 1,3-dipolar cycloaddition between an azomethine ylide (often generated in situ from an amino acid) and a suitable dipolarophile is a classic and powerful strategy for creating substituted pyrrolidines. nih.gov This methodology has been adapted to produce highly substituted spirocyclic pyrrolidines and related polycyclic systems. rsc.orgmdpi.com Green chemistry approaches, such as one-pot, three-component domino reactions in environmentally benign solvents like EtOH/H2O, have been developed to synthesize novel polycyclic pyrrolidine-fused spirooxindoles. rsc.org

| Synthetic Strategy | Key Reagents/Intermediates | Resulting System | Reference(s) |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Maleimides, Aldehydes | Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | ua.es |

| 1,3-Dipolar Cycloaddition | Isatins, (E)-3-(2-nitrovinyl)-indoles, α-Amino acids | Polycyclic Pyrrolidine-fused Spirooxindoles | rsc.org |

| 1,3-Dipolar Cycloaddition | N-benzyl azomethine ylide, Exocyclic alkenes | Spirocyclic Pyrrolidines | nih.gov |

| Photo-promoted Ring Contraction | Pyridines, Silylborane | 2-Azabicyclo[3.1.0]hex-3-ene (precursor to polycyclic alkaloids) | nih.gov |

| Cascade Annulation | α-Substituted glycines, Multi-functional aldehydes | Tricyclic Amines / Polycyclic Alkaloids | mdpi.com |

This table summarizes various synthetic strategies employing pyrrolidine precursors for the construction of polycyclic and spirocyclic systems.

The synthetic utility of this compound is largely derived from the high reactivity of the bromomethyl group. chemimpex.comcymitquimica.com This group serves as an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. smolecule.comcymitquimica.com This reactivity allows for the straightforward introduction of a wide variety of functional groups onto the pyrrolidine scaffold, thereby enabling the creation of diverse chemical libraries for screening purposes. chemimpex.com

Common transformations include alkylation of various nucleophiles, such as amines, thiols, and carbanions. mdpi.comwhiterose.ac.uk For example, the N-Boc protected variant, tert-butyl this compound-1-carboxylate, can be used to alkylate other heterocyclic systems or to build more complex side chains, significantly expanding the molecular diversity achievable from this simple starting material. chemimpex.comcymitquimica.com

| Reaction Type | Nucleophile/Reagent | Introduced Functional Group/Moiety | Reference(s) |

| Nucleophilic Substitution | Methyl 3-bromobenzoate (followed by further steps) | N-Aryl group | mdpi.com |

| Nucleophilic Substitution | Pyrrolidine (alkylation) | (3-Bromomethyl) methyl benzoate | mdpi.com |

| α-Alkylation of Ester Enolate | 4-Fluorobenzyl bromide | 4-Fluorobenzyl group | whiterose.ac.uk |

| Nucleophilic Substitution | Various nucleophiles | Diverse functional groups | chemimpex.comsmolecule.com |

This table provides examples of reactions used to introduce diverse functional groups onto the pyrrolidine core using this compound derivatives.

Role in Natural Product Synthesis and Analogs

The pyrrolidine ring is a fundamental structural unit in a vast number of natural products, particularly in the alkaloid family. nih.govresearchgate.net Consequently, this compound and its chiral variants are valuable synthons in the total synthesis of these complex molecules and their designed analogs. nih.govrsc.org The ability to construct the core heterocyclic structure with specific stereochemistry is crucial for achieving the desired biological activity. nih.gov

Synthetic strategies often leverage the pyrrolidine building block to construct key fragments of the target natural product. For instance, an asymmetric intramolecular aza-Michael reaction has been used to produce an unsubstituted pyrrolidine that serves as the core for the natural products (R)-bgugaine and (R)-irnidine. whiterose.ac.uk Furthermore, Barbier-type reactions involving bromomethyl-substituted precursors have emerged as a useful method for carbon-carbon bond formation in the synthesis of various natural products. rsc.orgresearchgate.net The synthesis of analogs of complex natural products is also a significant area of research, aiming to improve potency, selectivity, or pharmacokinetic properties. nih.gov

Application in Medicinal Chemistry Programs (as a synthetic intermediate for active pharmaceutical ingredients)

This compound is a key intermediate in numerous medicinal chemistry programs aimed at discovering and developing new therapeutic agents. chemimpex.comvulcanchem.com The pyrrolidine scaffold is considered a "privileged" structure, as it is found in many FDA-approved drugs and biologically active compounds. nih.govnih.govmdpi.com Its non-planar, three-dimensional nature allows for better exploration of chemical space compared to flat aromatic rings, which can lead to improved binding affinity and selectivity for biological targets. nih.gov

This building block is used to synthesize a wide range of pharmacologically active molecules. ontosight.ai Its derivatives have been incorporated into compounds designed as kinase inhibitors, which are a major class of cancer therapeutics. chemimpex.comwhiterose.ac.uk It also serves as an intermediate in the synthesis of molecules targeting neurological disorders and as binders for proteins like DCAF15, which are involved in proteolysis-targeting chimeras (PROTACs). mdpi.comvulcanchem.com The reactivity of the bromomethyl group allows for its facile conjugation to a larger molecular core, making it a versatile tool for structure-activity relationship (SAR) studies. chemimpex.comcymitquimica.com

| Therapeutic Area/Target Class | Example of Application | Reference(s) |

| Oncology | Intermediate for kinase inhibitors | chemimpex.comwhiterose.ac.uk |

| Oncology | Synthesis of DCAF15 binders (molecular glues) | mdpi.com |

| Oncology | Synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors | nih.gov |

| Neurological Disorders | Intermediate for compounds targeting the central nervous system | vulcanchem.com |

| General Drug Discovery | Versatile building block for creating diverse compound libraries | chemimpex.comcymitquimica.comnih.gov |

This table highlights the application of this compound as a synthetic intermediate in various medicinal chemistry programs.

Application in Agrochemical Research (as a synthetic intermediate)

In addition to its role in pharmaceuticals, this compound serves as a valuable synthetic intermediate in the field of agrochemical research. chemimpex.comvulcanchem.com The development of new pesticides and herbicides is crucial for modern agriculture, and the pyrrolidine scaffold is being explored for its potential to yield novel, effective, and selective agrochemicals. cymitquimica.comresearchgate.net

The compound acts as a building block for more complex molecules that are screened for fungicidal, insecticidal, or herbicidal activity. chemimpex.comsmolecule.com Research has shown that certain simple pyrrolidine derivatives have the potential to control plant diseases, such as bacterial spot on tomatoes. researchgate.net The versatility of this compound allows researchers to systematically modify molecular structures to optimize activity against specific agricultural pests or diseases while minimizing impact on non-target organisms and the environment. chemimpex.com

Contributions to Materials Science (e.g., monomer for polymer scaffolds)

The applications of this compound extend beyond the life sciences into the realm of materials science. chemimpex.comsmolecule.com The compound's reactive nature makes it a suitable monomer for the synthesis of specialty polymers and functional materials. chemimpex.combldpharm.com The incorporation of the pyrrolidine ring into a polymer backbone can impart specific properties, such as improved durability or altered solubility. chemimpex.com

One notable application is in the synthesis of functionalized photosensitizers. For example, microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) with methyl 4-(bromomethyl)benzoate (B8499459) is a key step in creating chlorin derivatives. mdpi.com These molecules have potential applications in photodynamic therapy and as components in advanced optical materials. The ability to functionalize the pyrrolidine nitrogen allows for the tuning of the material's properties for specific applications. mdpi.com

Advanced Analytical Characterization of 3 Bromomethyl Pyrrolidine and Its Functionalized Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 3-(Bromomethyl)pyrrolidine and its functionalized analogues. These techniques probe the molecular structure at the atomic level, providing unambiguous evidence of connectivity and stereochemistry.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons present. However, for a comprehensive understanding of the complex spin systems and spatial arrangements in pyrrolidine (B122466) rings, advanced two-dimensional (2D) NMR techniques are often employed.

2D NMR: Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton couplings, revealing the connectivity of the pyrrolidine ring protons and the bromomethyl substituent. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning proton and carbon signals definitively by correlating directly bonded and long-range C-H interactions, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for determining the stereochemistry of substituted pyrrolidines. By detecting through-space interactions between protons, NOESY can differentiate between cis and trans isomers and establish the relative configuration of substituents on the pyrrolidine ring. For instance, in a functionalized derivative of this compound, NOE cross-peaks can confirm the spatial proximity of the bromomethyl group to specific protons on the pyrrolidine ring.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for a 3-(Substituted-methyl)pyrrolidine Scaffold

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 2.50-3.50 (m) | 50-60 |

| C3-H | 2.00-2.80 (m) | 35-45 |

| C4-H | 1.50-2.20 (m) | 25-35 |

| C5-H | 2.50-3.50 (m) | 50-60 |

| CH₂Br | 3.40-3.60 (d) | 35-45 |

| N-H or N-R | Variable | - |

Note: Chemical shifts are approximate and can vary significantly based on the solvent, concentration, and nature of other substituents on the pyrrolidine ring.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and its derivatives with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of the parent compound and its functionalized products. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for the HRMS analysis of pyrrolidine derivatives. The resulting mass spectra can also provide structural information through the analysis of fragmentation patterns. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum of this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of key structural features.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching of the alkyl chain, and C-N stretching. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, generally in the range of 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can be a complementary technique to FTIR, particularly for identifying the C-Br bond, which often gives a strong Raman signal. It can also be used to study the skeletal vibrations of the pyrrolidine ring.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300-3500 |

| C-H (alkane) | Stretch | 2850-2960 |

| C-N | Stretch | 1020-1250 |

Chromatographic Methods for Purity Assessment and Isomeric Analysis

Chromatographic techniques are essential for separating this compound from impurities and for resolving stereoisomers. These methods are critical for quality control and for ensuring the enantiomeric purity of chiral derivatives.

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers, (R)-3-(Bromomethyl)pyrrolidine and (S)-3-(Bromomethyl)pyrrolidine. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based chiral stationary phases are commonly used for the separation of a wide range of chiral amines and their derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for impurity profiling of this compound. These methods combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

GC-MS: This technique is suitable for the analysis of volatile and thermally stable impurities that may be present in a sample of this compound. It can effectively identify starting materials, by-products from the synthesis, and residual solvents.

LC-MS: LC-MS is a more versatile technique that can be used to analyze a wider range of impurities, including those that are non-volatile or thermally labile. It is particularly useful for identifying and quantifying impurities in functionalized derivatives of this compound, which may have higher molecular weights and lower volatility. By coupling LC with HRMS, it is possible to obtain accurate mass information for unknown impurities, aiding in their structural elucidation.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful analytical method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of a molecule. Furthermore, for chiral molecules that crystallize in non-centrosymmetric space groups, X-ray diffraction allows for the determination of the absolute stereochemistry, a critical aspect in the study of pharmacologically active compounds. While a crystal structure for the parent this compound is not publicly available, analysis of its functionalized derivatives provides significant insight into the stereochemical and conformational properties of this important chemical scaffold.

Detailed research findings on closely related derivatives highlight the utility of X-ray crystallography in characterizing the pyrrolidine ring system. The following examples showcase how this technique elucidates the conformational intricacies and absolute configurations of functionalized this compound molecules.

One such derivative, (3S,4R,5S)-5-bromomethyl-3,4-isopropylidenedioxy-3,4-dihydro-5H-pyrrole-1-oxide, provides a valuable case study. The absolute configuration of this compound was unequivocally established through single-crystal X-ray diffraction analysis. researchgate.netuni-stuttgart.deresearchgate.net The crystallographic data not only confirmed the (3S,4R,5S) stereochemistry but also provided a detailed picture of the molecule's conformation in the solid state. The pyrroline (B1223166) N-oxide ring, fused with the isopropylidenedioxy group, adopts a specific puckering, influencing the spatial orientation of the bromomethyl substituent.

The key crystallographic parameters for (3S,4R,5S)-5-bromomethyl-3,4-isopropylidenedioxy-3,4-dihydro-5H-pyrrole-1-oxide are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₈H₁₂BrNO₃ |

| Crystal System | Monoclinic |

| Space Group | P12₁ (No. 3) |

| a (Å) | 8.320(2) |

| b (Å) | 17.294(4) |

| c (Å) | 9.254(2) |

| β (°) | 98.39(2) |

| Volume (ų) | 1010.2 |

| Z | 4 |

| R-factor (%) | 6.2 |

| Table 1: Crystallographic data for (3S,4R,5S)-5-bromomethyl-3,4-isopropylidenedioxy-3,4-dihydro-5H-pyrrole-1-oxide. researchgate.net |

In another example, the crystal structure of 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine was determined, providing further understanding of the conformational behavior of substituted pyrrolidines. researchgate.netresearchgate.net Although this compound features the bromomethyl group at the 2-position, the analysis of its solid-state structure offers transferable insights into the factors governing the puckering of the five-membered ring and the orientation of its substituents. The bulky tosyl group on the nitrogen atom and the chlorophenyl group at the 4-position significantly influence the ring's conformation, which can be precisely mapped using the torsional angles obtained from the crystallographic data.

The crystallographic details for this 2-substituted derivative are provided below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₉BrClNO₂S |

| CCDC Number | 1445636 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Table 2: Crystallographic data for 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine. researchgate.net |

The determination of the absolute configuration in these derivatives is often achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assigned absolute stereochemistry with high confidence. These crystallographic studies are crucial for understanding the structure-activity relationships of pyrrolidine-based compounds and for the rational design of new molecules with specific stereochemical requirements.

Computational and Theoretical Investigations of 3 Bromomethyl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of 3-(bromomethyl)pyrrolidine. arabjchem.orgaaai.org These calculations can predict a range of properties that govern the molecule's reactivity and physical characteristics.

DFT methods, such as B3LYP with a suitable basis set like 6-31G(d,p), can be employed to optimize the molecular geometry and compute key electronic descriptors. nih.govconicet.gov.ar The electronic properties of molecules are crucial for understanding their reactivity. nih.gov

Key Molecular Properties from DFT Calculations:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. nih.govresearchgate.net For this compound, the electron-withdrawing nature of the bromine atom is expected to influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. conicet.gov.arresearchgate.net It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the nitrogen atom is expected to be an electron-rich site, while the area around the bromine and the hydrogen atoms of the pyrrolidine (B122466) ring will show electron deficiency.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. conicet.gov.ar

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Indicates polarity of the molecule |

Prediction and Analysis of Reaction Mechanisms and Transition States

Computational methods are pivotal in predicting and analyzing the mechanisms of chemical reactions involving this compound. nih.govnih.gov By mapping the potential energy surface (PES), researchers can identify the most probable reaction pathways, including the structures and energies of transition states and intermediates. nih.gov

For this compound, a key reaction of interest is nucleophilic substitution at the bromomethyl group. Quantum chemical calculations can be used to model the reaction with various nucleophiles. These calculations can help distinguish between different possible mechanisms, such as SN2, and predict the activation energies, which are crucial for understanding the reaction rates. pku.edu.cn

Investigating Reaction Mechanisms:

Transition State Theory: This theory is used in conjunction with computational chemistry to calculate reaction rates. The energy of the transition state relative to the reactants determines the activation energy of the reaction. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that a calculated transition state connects the desired reactants and products on the potential energy surface.

A hypothetical reaction coordinate diagram for an SN2 reaction of this compound with a nucleophile (Nu-) is presented below. The energies are illustrative.

| Reaction Step | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0 |

| Transition State | [Nu---CH2-pyrrolidine---Br]- | +20 |

| Products | 3-(Nucleophilomethyl)pyrrolidine + Br- | -10 |

Conformational Analysis and Stereochemical Considerations

The pyrrolidine ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" conformations. researchgate.netbeilstein-journals.org The position and orientation of the bromomethyl substituent at the 3-position will significantly influence the relative stability of these conformers. nih.gov

Conformational analysis of this compound can be performed using computational methods to determine the geometries and relative energies of the different stable conformers. This involves rotating the single bonds in the molecule and calculating the potential energy at each step. libretexts.org The results of such an analysis can help predict the most abundant conformation in a given environment.

Key Stereochemical Aspects:

Ring Pucker: The five-membered pyrrolidine ring can adopt various puckered conformations to relieve torsional strain. The two most common are the envelope (Cs symmetry) and twist (C2 symmetry) conformations. nih.gov

Substituent Orientation: The bromomethyl group can be in either a pseudo-axial or pseudo-equatorial position on the pyrrolidine ring. Generally, bulky substituents prefer the pseudo-equatorial position to minimize steric interactions. nih.gov

Chirality: The C3 atom of this compound is a stereocenter, meaning the molecule can exist as two enantiomers, (R)-3-(bromomethyl)pyrrolidine and (S)-3-(bromomethyl)pyrrolidine. Computational studies can help understand how the stereochemistry influences the molecule's properties and interactions. nih.govnih.gov

A table of hypothetical relative energies for different conformers of this compound is provided below.

| Conformer | Substituent Position | Ring Pucker | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Pseudo-equatorial | Envelope | 0.0 (most stable) |

| 2 | Pseudo-axial | Envelope | 2.5 |

| 3 | Pseudo-equatorial | Twist | 0.8 |

| 4 | Pseudo-axial | Twist | 3.0 |

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time. mdpi.com

While specific MD simulation studies on this compound are not prevalent in the provided search results, this technique could be applied to investigate several aspects of its behavior:

Solvation Effects: MD simulations can model the interactions between this compound and solvent molecules, providing insights into how the solvent influences its conformational preferences and reactivity.

Interaction with Biomolecules: If this compound is being investigated for its biological activity, MD simulations can be used to study its binding to a target protein or other biomolecules. This can help in understanding the mechanism of action and in the design of more potent derivatives. nih.gov

Diffusion and Transport Properties: MD simulations can be used to calculate properties such as the diffusion coefficient of this compound in a given medium.

Future Directions and Emerging Research Avenues for 3 Bromomethyl Pyrrolidine

Development of Novel and More Efficient Synthetic Pathways

One promising direction is the development of catalytic cascade reactions that allow for the construction of the pyrrolidine (B122466) ring and the introduction of the bromomethyl group in a single, streamlined process. For instance, a platinum/Brønsted acid relay catalytic system has been shown to be effective for the synthesis of substituted pyrrolidines from alkynamine derivatives and alkenes or alkynes. nih.gov This approach is believed to proceed through a cascade process involving an initial platinum-catalyzed cycloisomerization followed by a triflic acid-promoted nucleophilic addition. nih.gov Adapting such methodologies for the specific synthesis of 3-(bromomethyl)pyrrolidine could significantly enhance synthetic efficiency.

Furthermore, stereoselective synthesis is a critical focus, as the biological activity of pyrrolidine-containing compounds is often dependent on their stereochemistry. mdpi.com Novel methods are being explored to control the stereochemistry at the C3 position during ring formation or functionalization. mdpi.com This includes the use of chiral catalysts and starting materials derived from the chiral pool, such as proline and 4-hydroxyproline. nih.gov

Recent advancements in synthetic methodologies for pyrrolidine derivatives are summarized in the table below.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Cascade Reactions | Single-pot synthesis, multiple bond formations in one sequence. | Increased efficiency, reduced waste, and shorter reaction times. |

| Stereoselective Synthesis | Control over the 3D arrangement of atoms. | Access to specific enantiomers or diastereomers with desired biological activity. |

| Transition-Metal Catalysis | Use of metals like palladium, rhodium, and copper to facilitate reactions. hilarispublisher.comnih.gov | Milder reaction conditions and functional group tolerance. hilarispublisher.com |

| Photoredox Catalysis | Use of visible light to initiate chemical reactions. hilarispublisher.com | Access to novel reaction pathways and sustainable energy source. |

Exploration of Expanded Reactivity Profiles and Cascade Reactions

The bromomethyl group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. Future research will likely focus on exploring the full extent of its reactivity and harnessing it in novel cascade reactions to build molecular complexity rapidly.

The development of cascade reactions initiated by the displacement of the bromide ion is a particularly attractive area. Such cascades could involve intramolecular cyclizations to form bicyclic or spirocyclic systems, or intermolecular reactions where the initial substitution triggers a series of subsequent bond-forming events. For example, a cascade reaction could be designed where the initial nucleophilic substitution at the bromomethyl group is followed by a ring-closing metathesis or a Diels-Alder reaction, leading to complex polycyclic structures.

Moreover, the influence of the pyrrolidine ring nitrogen on the reactivity of the bromomethyl group warrants further investigation. The nitrogen atom can act as an internal base or nucleophile, potentially participating in neighboring group participation or directing the stereochemical outcome of reactions at the C3 side chain. Understanding and controlling these effects will be crucial for designing sophisticated synthetic strategies. Chemoenzymatic and enzymatic cascade reactions are also emerging as powerful tools for the synthesis of complex stereocomplementary molecules in a step-efficient manner. d-nb.info

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable production. researchgate.netdurham.ac.uk Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. nih.govjst.org.in

For the synthesis of this compound, flow chemistry could enable the use of highly reactive reagents and intermediates that would be difficult to handle in a traditional batch process. nih.gov Additionally, the telescoping of multiple reaction steps into a single continuous flow sequence can eliminate the need for intermediate purification, leading to significant time and resource savings. nih.gov

Automated synthesis platforms, which combine robotics with chemical reactors, can further accelerate the discovery and optimization of new reactions and synthetic routes. researchgate.net These platforms can perform a large number of experiments in a high-throughput manner, allowing for the rapid screening of different catalysts, solvents, and reaction conditions. This approach could be particularly valuable for optimizing the synthesis of novel this compound derivatives with desired properties.

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability. nih.govjst.org.in | Enables the use of hazardous reagents and the telescoping of reaction steps. |

| Automated Synthesis | High-throughput screening, rapid optimization. researchgate.net | Accelerates the discovery of new synthetic routes and derivatives. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. nih.gov | Can be coupled with flow systems to further accelerate reactions. nih.gov |

Sustainable Synthesis Approaches for Reduced Environmental Impact

In line with the growing emphasis on green chemistry, future research on this compound will undoubtedly focus on the development of more sustainable synthetic methods. semanticscholar.orgnih.govresearchgate.net This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste generation.

One key area of focus is the replacement of traditional organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. researchgate.net The development of one-pot, multicomponent reactions is another important strategy for improving the sustainability of chemical synthesis, as it reduces the number of reaction steps and purification procedures. rsc.orgresearchgate.net

Key principles of green chemistry and their application to the synthesis of pyrrolidine derivatives are outlined below.

| Green Chemistry Principle | Application in Pyrrolidine Synthesis |

| Waste Prevention | One-pot and multicomponent reactions to minimize byproducts. rsc.org |

| Atom Economy | Designing reactions where the maximum proportion of starting materials is incorporated into the final product. |

| Use of Safer Solvents | Employing water, ethanol, or solvent-free conditions. researchgate.net |

| Catalysis | Utilizing recyclable heterogeneous or biocatalysts. rsc.org |

Discovery of New Applications in Diverse Chemical Fields

While this compound is already a valuable building block in medicinal chemistry, its full potential in other chemical fields is yet to be explored. Future research is expected to uncover new applications for this versatile compound in areas such as materials science, catalysis, and agrochemicals.

In materials science, this compound could be used as a monomer or cross-linking agent for the synthesis of novel polymers with unique properties. The pyrrolidine ring could impart desirable characteristics such as thermal stability, while the bromomethyl group provides a reactive site for further functionalization. These materials could find applications in areas such as drug delivery, coatings, and advanced composites. A recent study has explored the synthesis and photoluminescent properties of bicyclic pyrrolidine derivatives. researchgate.net

In catalysis, chiral derivatives of this compound could be employed as ligands for asymmetric catalysis. The pyrrolidine scaffold is a common feature in many successful chiral ligands, and the introduction of a bromomethyl group would allow for the covalent attachment of the ligand to a solid support, facilitating catalyst recovery and reuse.